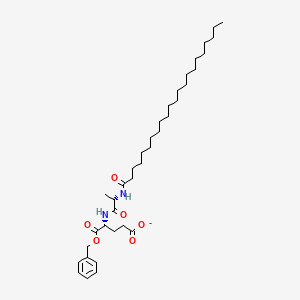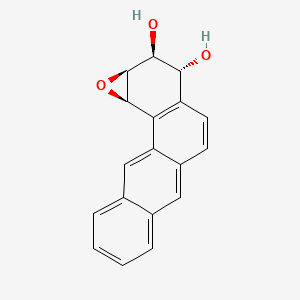
Benzoic acid, 4-((dihydroxypropyl)amino)-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 4-((dihydroxypropyl)amino)-, ethyl ester is an organic compound that belongs to the class of esters It is derived from benzoic acid and contains an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-((dihydroxypropyl)amino)-, ethyl ester can be achieved through several synthetic routes. One common method involves the esterification of benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous-flow synthesis techniques. This method allows for the efficient and scalable production of the ester by continuously feeding the reactants into a reactor and collecting the product . The use of continuous-flow synthesis can improve reaction efficiency and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 4-((dihydroxypropyl)amino)-, ethyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield benzoic acid and ethanol.
Substitution: Nucleophilic substitution reactions can occur at the ester functional group, resulting in the formation of amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Reagents such as ammonia or primary amines can be used for aminolysis reactions.
Major Products Formed
Hydrolysis: Benzoic acid and ethanol.
Oxidation: Benzoic acid derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Benzoic acid, 4-((dihydroxypropyl)amino)-, ethyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 4-((dihydroxypropyl)amino)-, ethyl ester involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor of specific enzymes, thereby modulating biochemical pathways . Additionally, its ester functional group allows it to undergo hydrolysis, releasing benzoic acid and ethanol, which can further participate in various biological processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-aminobenzoate:
Ethyl 2-aminobenzoate:
Ethyl 4-ethoxybenzoate: Used as an intermediate in organic synthesis and in the production of pharmaceuticals.
Uniqueness
Benzoic acid, 4-((dihydroxypropyl)amino)-, ethyl ester is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
76720-37-1 |
|---|---|
Molecular Formula |
C12H17NO4 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
ethyl 4-(3,3-dihydroxypropylamino)benzoate |
InChI |
InChI=1S/C12H17NO4/c1-2-17-12(16)9-3-5-10(6-4-9)13-8-7-11(14)15/h3-6,11,13-15H,2,7-8H2,1H3 |
InChI Key |
LFUPHQRGNKMSOY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NCCC(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)
